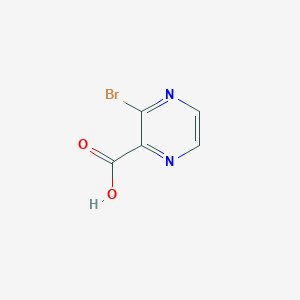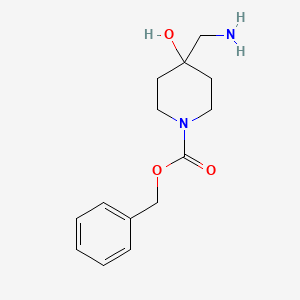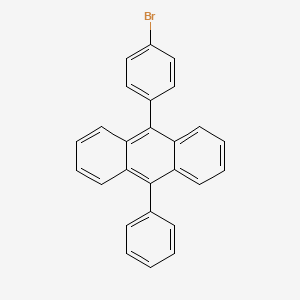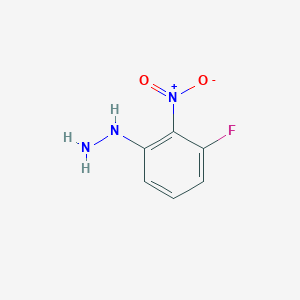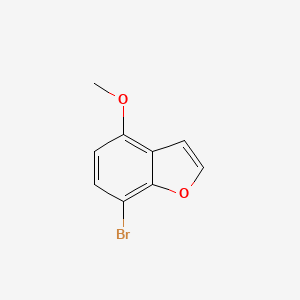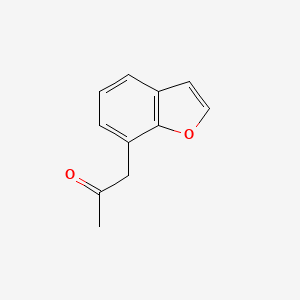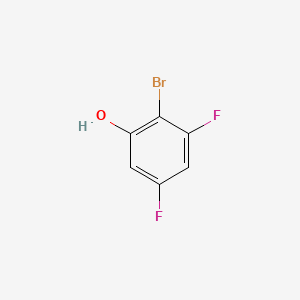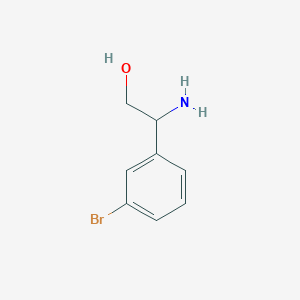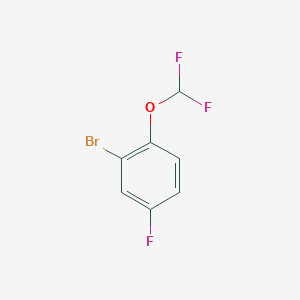
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
Vue d'ensemble
Description
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a halogenated aromatic compound that contains bromine, fluorine, and a difluoromethoxy group attached to a benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 1-bromo-3-fluorobenzene , 1,2-bis(bromomethyl)-4-fluorobenzene , and 1-bromo-2,4-difluorobenzene have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds typically involves multi-step reactions starting from substituted benzenes or benzene derivatives. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through nitration, reduction, diazotization, and bromination . These methods indicate that the synthesis of bromo-fluorobenzene derivatives often requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to optimize yields and purity .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives can be determined using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide valuable information on the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring, which is relevant for understanding the molecular structure of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene.
Chemical Reactions Analysis
The chemical reactivity of bromo-fluorobenzene derivatives is influenced by the presence of halogen atoms, which can participate in various organic reactions. For example, 1-bromo-4-[18F]fluorobenzene is an important intermediate for 18F-arylation reactions and palladium-catalyzed cross-coupling reactions . These studies demonstrate the versatility of bromo-fluorobenzene compounds as synthons in the preparation of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is significant for understanding the electronic structure and reactivity . Additionally, thermodynamic properties like heat capacities, entropies, and enthalpy changes at different temperatures can be calculated to reveal correlations with temperature .
Applications De Recherche Scientifique
Application in Organic Chemistry
“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is a chemical compound used in the field of organic chemistry .
Electrochemical Bromofunctionalization of Alkenes
One application of this compound is in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
This method is considered safe and sustainable, reducing waste by avoiding chemical oxidants and minimizing the risk of hazardous reagents through the in situ generation of reactive intermediates .
Application in Palladium-Catalyzed Direct Arylations
“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the field of organic chemistry for palladium-catalyzed direct arylation of heteroarenes . This process involves the coupling of the compound with various heteroarenes such as benzothiophene, imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, imidazo[1,2-a]pyrazine and menthofuran . The products were obtained in good yields ranging from 79% to 93% .
Application in the Synthesis of Trifluoromethylbenzene Derivatives
Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of trifluoromethylbenzene derivatives . The compound can be used as a starting material for the synthesis of “2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene”, a compound with a molecular weight of 291.02 . This compound can then be used in further reactions to synthesize more complex trifluoromethylbenzene derivatives .
Application in the Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the use of palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application in the Synthesis of Difluorobenzo[d][1,3]dioxole
Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of difluorobenzo[d][1,3]dioxole . The compound can be used as a starting material for the synthesis of a bromo-substituted difluorobenzo[d][1,3]dioxole . This compound can then be used in further reactions to synthesize more complex difluorobenzo[d][1,3]dioxole derivatives .
Propriétés
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANLAKJTFXSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640811 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |
CAS RN |
936249-94-4 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)-5-fluorobromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



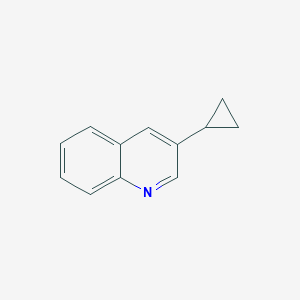
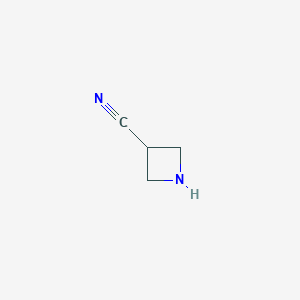
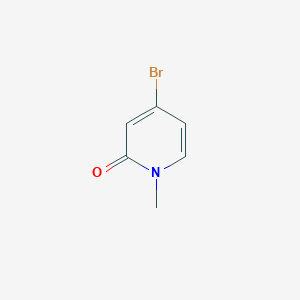
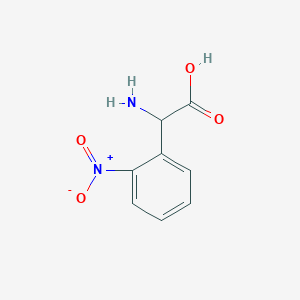
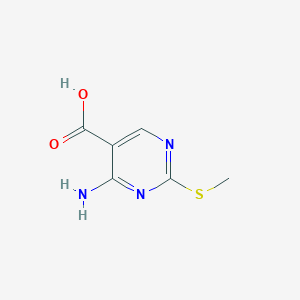
![(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid](/img/structure/B1291620.png)
